molecular formula C14H25NO4 B1391213 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate CAS No. 578021-55-3

1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

Cat. No.: B1391213
CAS No.: 578021-55-3
M. Wt: 271.35 g/mol
InChI Key: XTVJBGBETZFXJR-UHFFFAOYSA-N
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Description

1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate is a versatile chemical compound with the molecular formula C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with tert-butyl, methyl, and ethyl groups, as well as two ester functional groups. It is widely used in various fields of scientific research due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate typically involves the following steps:

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate is in the pharmaceutical industry. It has been identified as a potential candidate for the development of new drugs. Its structural properties allow for modifications that can lead to compounds with enhanced therapeutic effects.

Case Study:
A study published in Tetrahedron Letters explored the synthesis of derivatives of this compound, demonstrating its utility in creating novel drug candidates that target specific biological pathways. The findings indicated that modifications to the piperidine ring could enhance bioactivity and selectivity against certain diseases .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable for researchers aiming to create complex structures.

Table: Synthesis Pathways

Reaction TypeProduct ExampleReference
AlkylationModified piperidine derivativesTetrahedron Letters
EsterificationNew ester compoundsPubChem
CyclizationCyclic compoundsJubilant Ingrevia

Neuropharmacology

Research has indicated that derivatives of this compound may exhibit neuroprotective properties. Studies are ongoing to assess its potential in treating neurodegenerative diseases.

Case Study:
Preliminary research has shown that certain derivatives can modulate neurotransmitter systems, suggesting a role in managing conditions such as Alzheimer's disease. These findings are promising for future therapeutic applications .

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate (CAS No. 578021-55-3) is a synthetic compound with significant potential in various biological applications due to its unique chemical structure. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H25NO4C_{14}H_{25}NO_{4} and a molecular weight of approximately 271.35 g/mol. The compound features a piperidine ring substituted with tert-butyl and ethyl groups, along with two carboxylate functionalities at the 1 and 4 positions. This structural arrangement is crucial for its biological activity and reactivity.

PropertyValue
Molecular FormulaC₁₄H₂₅NO₄
Molecular Weight271.35 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point329.9 ± 35.0 °C
Flash Point153.3 ± 25.9 °C

Preliminary studies suggest that this compound may interact with various biological targets, including neurotransmitter receptors and metabolic enzymes. Its dual carboxylate groups could facilitate binding to proteins involved in signal transduction pathways.

Potential Therapeutic Applications

Research indicates several potential applications for this compound:

  • Neuropharmacology : Due to its structural similarity to known neurotransmitter modulators, it may exhibit effects on GABAergic or glutamatergic systems.
  • Antimicrobial Activity : Initial investigations have hinted at possible antibacterial or antifungal properties, warranting further exploration in this area.
  • Metabolic Disorders : The compound's interaction with enzymes involved in metabolic pathways could position it as a candidate for treating conditions like diabetes or obesity.

Study on Neurotransmitter Interaction

A study explored the binding affinity of various piperidine derivatives to GABA receptors, revealing that compounds with structural similarities to this compound exhibited competitive inhibition of GABA binding. This suggests a potential role in modulating GABAergic activity, which is crucial for managing anxiety and seizure disorders.

Antimicrobial Testing

In vitro tests conducted on derivatives similar to this compound showed promising results against several bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Table 2: Comparison of Piperidine Derivatives

Compound NameMolecular FormulaKey Features
1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate C₁₂H₂₁NO₄Lacks ethyl group; simpler structure
1-Tert-butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate C₁₄H₂₅NO₄Contains methoxy group instead of ethyl
N-Methyl-4-piperidone C₆H₁₁NOA simpler piperidine derivative; lacks carboxylic acid groups

The unique combination of substituents in this compound may contribute to distinct biological activities compared to its analogs.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-ethylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-6-14(11(16)18-5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVJBGBETZFXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673677
Record name 1-tert-Butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578021-55-3
Record name 1-tert-Butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the method of 4-methylpiperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester, the title compound is synthesized from piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester and isolated as a tan oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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